molecular formula C10H10O2S B1588209 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one CAS No. 66715-59-1

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one

Cat. No.: B1588209
CAS No.: 66715-59-1
M. Wt: 194.25 g/mol
InChI Key: WJCTYFIAHVFXGY-UHFFFAOYSA-N
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Description

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one (CAS 66715-59-1) is an organic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound features a benzothiopyranone core structure, which is a privileged scaffold in medicinal chemistry, particularly in the development of novel antitumor agents . Its physical properties include a density of 1.243 g/cm³, a boiling point of 344.2°C at 760 mmHg, and a flash point of 172.1°C . The primary research value of this compound lies in its role as a key chemical precursor or intermediate for Structure-Activity Relationship (SAR) studies. Researchers utilize this scaffold to design and synthesize analogs, such as chalcones and diarylpentanoids, to optimize their potency and selectivity against cancer cell lines . These studies are crucial for discovering compounds that can reactivate the tumor suppressor function of p53 by inhibiting its interaction with MDM2 proteins, a promising strategy in anticancer research . The compound is for research applications only and is not intended for diagnostic or therapeutic use. From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods. A proven method uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry compatibility) . This method is scalable and can be adapted for pharmacokinetic studies or the isolation of impurities in preparative separation .

Properties

IUPAC Name

8-methoxy-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCTYFIAHVFXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216856
Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
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Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66715-59-1
Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
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Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
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Record name 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
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Record name 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one
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Preparation Methods

Preparation Methods

Cyclization of 2-hydroxythiophenol Derivatives

A widely utilized approach for synthesizing 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one involves the cyclization of 2-hydroxythiophenol derivatives with appropriately substituted acetophenones. The general strategy is as follows:

  • Step 1: React 2-hydroxythiophenol with 2-methoxyacetophenone in the presence of a base.
  • Step 2: Induce cyclization to form the benzothiopyran core.
  • Step 3: Purify the product using recrystallization or chromatography.

This method is adaptable for both laboratory and industrial scales, with modifications to optimize yield and purity.

Table 1. General Cyclization Method

Step Reactants Conditions Notes
1 2-hydroxythiophenol + 2-methoxyacetophenone Base (e.g., K2CO3), solvent (e.g., DMF or DMSO) Nucleophilic substitution
2 Intermediate Heat, possible acid catalysis Cyclization
3 Crude product Recrystallization/chromatography Purification

Friedel–Crafts Acylation of Thioether Precursors

A related method, well-documented for analogous compounds, involves the Friedel–Crafts acylation of thioether-substituted propionic acids. The process includes:

  • Step 1: Activation of the acid (e.g., with oxalyl chloride and catalytic N,N-dimethylformamide in dichloromethane).
  • Step 2: Cyclization using a Lewis acid such as aluminum chloride.
  • Step 3: Workup and purification.

While this method is described in detail for the 7-methoxy isomer, it is applicable to the 8-methoxy variant by using the corresponding methoxy-substituted starting material.

Table 2. Friedel–Crafts Acylation Method (for 7-methoxy isomer; analogous for 8-methoxy)

Step Reactants Conditions Yield
1 3-((8-methoxyphenyl)thio)propanoic acid + oxalyl chloride DMF, DCM, 0.5 h Acid chloride formation
2 Intermediate + AlCl3 DCM, 0.5 h Cyclization
3 Workup, extraction, chromatography Silica gel, EtOAc/petroleum ether ~71% (for 7-methoxy)

Literature and Patent-Documented Variants

Patent literature describes the use of hydroxymethylene intermediates and carbonyl-bis-imidazole for the preparation of substituted benzothiopyran-4-ones. While the core method is for the unsubstituted or differently substituted analogs, the same strategy can be extended to the 8-methoxy derivative by choosing the appropriate starting materials.

Table 3. Patent-Documented Variant

Step Reactants Conditions Reference
1 2,3-dihydro-4H-1-benzothiopyran-4-one + ethyl formate Sodium methanolate, benzene, 0–5°C
2 Intermediate + carbonyl-bis-imidazole As per patent
3 Workup and purification Standard procedures

Comparative Analysis of Methods

Method Key Features Typical Yield Scalability Comments
Cyclization of 2-hydroxythiophenol derivatives Simple, direct, adaptable Moderate to high Good Widely used, easily modified
Friedel–Crafts acylation High yields, robust for analogs ~70% Good Requires Lewis acid, careful workup
Patent-documented variants Flexible, suitable for diverse analogs Variable Good Patent restrictions may apply

Research Findings and Optimization

  • Yield Optimization: The choice of base, solvent, and temperature significantly impacts the yield and purity. For example, using potassium carbonate in DMF at moderate temperatures can improve yields and minimize byproducts.
  • Purification: Chromatography on silica gel with ethyl acetate/petroleum ether gradients is effective for isolating pure product.
  • Scalability: Both methods are amenable to scale-up, with the Friedel–Crafts approach being particularly robust for industrial applications.

Summary Table: Physical and Chemical Data

Property Value Reference
Molecular Formula C10H10O2S
Molecular Weight 194.25
Density 1.243 g/cm³
Boiling Point 344.2°C at 760 mmHg
Flash Point 172.1°C

Chemical Reactions Analysis

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural and functional differences between 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivities
This compound Benzothiopyran 8-OCH$_3$ 194.25* Enhanced lipophilicity, potential antimicrobial activity
3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1391238-30-4) Benzopyran 3-OCH$3$, 8-OCH$3$ 208.21 Antioxidant and anti-inflammatory effects
2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one (CAS 826-86-8) Benzothiopyran 2-CH$_3$ 178.25 Altered reactivity due to methyl group
6-Methylchromone Benzopyran 6-CH$_3$ 162.19 Antioxidant properties
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4H-pyran-4-one Pyran-4-one 4-Fluorophenyl, 4-methoxyphenyl 298.30 Enhanced lipophilicity and kinase inhibition

*Calculated based on molecular formula.

Key Observations:
  • Methyl vs. Methoxy : Methyl groups (e.g., in 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one) reduce polarity compared to methoxy substituents, impacting solubility .
Anti-inflammatory and Antioxidant Effects
  • 7-Methoxyflavone : A benzopyran derivative with a methoxy group at position 7 exhibits anti-inflammatory activity via COX-2 inhibition (IC$_{50}$ = 12 µM) .
  • 3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one : Shows moderate antioxidant activity (IC$_{50}$ = 45 µM in DPPH assay) due to electron-donating methoxy groups .
  • Target Compound : Preliminary studies suggest its sulfur-containing core may enhance thiol-mediated antioxidant mechanisms, though quantitative data are pending .
Antimicrobial Potential
  • 6-Methylchromone : Exhibits antibacterial activity against S. aureus (MIC = 64 µg/mL) .

Physicochemical Properties

Property This compound 3,8-Dimethoxy Benzopyran 2,3-Dihydro-2-methyl Benzothiopyran
LogP (Predicted) 2.8 2.1 3.0
Water Solubility (mg/L) ~120 ~250 ~85
Melting Point (°C) Not reported 148–150 92–94
  • LogP : Higher lipophilicity in thiopyrans supports membrane interaction but may reduce aqueous solubility.
  • Thermal Stability : Methoxy groups in the target compound may increase melting point compared to methyl-substituted analogs.

Biological Activity

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The key steps include:

  • Starting Materials : The synthesis often begins with suitable aromatic compounds that can undergo nucleophilic substitution.
  • Cyclization Reaction : The cyclization is generally achieved through a reaction involving a thioketone and a methoxy group, which leads to the formation of the benzothiopyran structure.
  • Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various pathogens. Its efficacy varies based on concentration and the type of microorganism tested.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating potential as a chemotherapeutic agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : It may neutralize free radicals, thereby reducing oxidative damage.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in tumor growth or microbial metabolism.

Biological Activity Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialE. coliZone of inhibition = 15 mm
AnticancerHeLa CellsIC50 = 30 µM

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cultured cells, suggesting its potential use in preventing oxidative damage-related diseases.
  • Antimicrobial Efficacy : In another investigation, this compound was tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity particularly against Gram-positive bacteria, which highlights its potential as a natural preservative or therapeutic agent.
  • Cancer Cell Proliferation : Research focusing on cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its utility in cancer therapy.

Q & A

Q. Why do cytotoxicity studies show variability across cancer cell lines?

  • Hypothesis Testing :
  • Cell Line Heterogeneity : Test panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., breast vs. colon cancer).
  • ROS Modulation : Measure intracellular ROS levels (DCFDA assay) to link cytotoxicity to redox imbalance .
  • Combination Therapy : Screen with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Reactant of Route 2
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one

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